molecular formula C4H6Br4 B1632186 meso-1,2,3,4-Tetrabromobutane CAS No. 2657-67-2

meso-1,2,3,4-Tetrabromobutane

Cat. No.: B1632186
CAS No.: 2657-67-2
M. Wt: 373.71 g/mol
InChI Key: HGRZLIGHKHRTRE-ZXZARUISSA-N
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Description

meso-1,2,3,4-Tetrabromobutane: is an organic compound with the molecular formula C4H6Br4 . It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is a derivative of butane, where four hydrogen atoms are replaced by bromine atoms at the 1, 2, 3, and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Butane: meso-1,2,3,4-Tetrabromobutane can be synthesized by the bromination of butane. This involves the addition of bromine (Br2) to butane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.

    Industrial Production Methods: In industrial settings, the bromination process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: meso-1,2,3,4-Tetrabromobutane undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 1,3-butadiene.

    Reduction Reactions: this compound can be reduced to butane using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Major Products:

    Substitution: Corresponding substituted butanes (e.g., 1,2,3,4-tetrahydroxybutane).

    Elimination: 1,3-Butadiene.

    Reduction: Butane.

Scientific Research Applications

Chemistry

Meso-1,2,3,4-Tetrabromobutane serves as a reagent in organic synthesis. Its applications include:

  • Synthesis of Brominated Compounds : It is utilized as a starting material for synthesizing other brominated derivatives.
  • Building Block for Complex Molecules : It facilitates the preparation of more complex organic compounds through various chemical reactions such as substitution and elimination.
Reaction TypeDescription
Substitution ReactionsBromine atoms can be replaced with other functional groups (e.g., hydroxyl).
Reduction ReactionsCan be reduced to yield less brominated derivatives or butane.
Elimination ReactionsUnder specific conditions, it can form alkenes or other unsaturated compounds.

Biology

In biological research, this compound is studied for its interactions with biological systems:

  • Impact on Cellular Processes : Investigated for how brominated compounds affect cellular functions.
  • Toxicological Studies : Research has shown that exposure can lead to acute toxicity in aquatic organisms.

Case Study : A study on zebrafish embryos demonstrated developmental abnormalities when exposed to varying concentrations of tetrabromobutane. Observed phenotypic changes included malformations in the heart and skeletal structure.

Medicine

Research is ongoing regarding the use of this compound in pharmaceutical development:

  • Intermediate in Drug Synthesis : While not directly used as a drug, it serves as an intermediate for synthesizing brominated pharmaceuticals with enhanced biological activity.

Industry

This compound is employed in various industrial applications:

  • Flame Retardants : Its bromine content is utilized in producing flame-retardant materials. For example, polyester fabrics treated with this compound showed improved flame retardancy when subjected to heat.

The biological activity of this compound is primarily assessed through its interactions with various biological systems:

  • Toxicity Studies : Acute toxicity observed in aquatic organisms; chronic effects may lead to bioaccumulation concerns.

Mechanism of Action

The mechanism of action of meso-1,2,3,4-Tetrabromobutane involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

    1,2-Dibromobutane: This compound has two bromine atoms at the 1 and 2 positions of butane. It is less brominated compared to meso-1,2,3,4-Tetrabromobutane and has different reactivity.

    1,4-Dibromobutane: This compound has bromine atoms at the 1 and 4 positions. It is used in different synthetic applications compared to this compound.

    1,2,3,4-Tetrachlorobutane: This compound is similar in structure but has chlorine atoms instead of bromine. It has different chemical properties and reactivity due to the presence of chlorine.

Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having multiple stereocenters. This property, along with its high bromine content, makes it particularly useful in applications requiring specific reactivity and stability.

Biological Activity

Overview

meso-1,2,3,4-Tetrabromobutane (TBB), with the molecular formula C4H6Br4, is a brominated organic compound that has garnered attention for its unique biological activity and applications in various fields. This compound is characterized by its meso configuration, which results in optical inactivity despite having multiple stereocenters. Its high bromine content imparts significant chemical reactivity, making it a valuable substance in both research and industrial applications.

TBB is synthesized through the bromination of butane, typically employing catalysts like iron or aluminum bromide under controlled conditions to ensure selective bromination. The compound can also undergo various chemical reactions including nucleophilic substitutions, eliminations, and reductions, which are crucial for its reactivity in biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Flame Retardancy

TBB has been extensively studied for its application in enhancing the flame retardancy of materials. Research indicates that polyester fabrics treated with TBB exhibit improved flame resistance when subjected to high temperatures. For instance, one study demonstrated that treating polyester fabrics at 130°C with TBB significantly increased their resistance to combustion .

2. Pharmaceutical Applications

Research is ongoing into the potential pharmaceutical uses of TBB. Its structure allows for the conjugation with active pharmaceutical ingredients to enhance their efficacy. Studies have shown that brominated compounds can exhibit cytotoxic effects on cancer cell lines, suggesting that TBB may play a role in developing new anticancer therapies .

3. Toxicological Studies

Understanding the toxicity profile of TBB is essential for its safe application in various industries. Preliminary studies indicate that while TBB can exhibit cytotoxicity against certain cell lines, further investigations are required to elucidate its safety and efficacy in vivo .

The mechanism of action of TBB primarily involves its interactions with nucleophiles and electrophiles due to the electronegative bromine atoms attached to the carbon backbone. This property facilitates nucleophilic substitution reactions where nucleophiles such as hydroxide ions can replace bromine atoms, leading to various biological effects depending on the nature of the substituents involved .

Comparative Analysis

To better understand the unique properties and applications of TBB, a comparison with similar compounds is presented below:

CompoundStructureKey Properties
This compound C4H6Br4High flame retardancy; potential pharmaceutical applications
1,2-Dibromobutane C4H8Br2Less reactive; used in organic synthesis
1,4-Dibromobutane C4H8Br2Different reactivity; less flame retardant
1,2,3,4-Tetrachlorobutane C4H6Cl4Similar structure but different chemical properties due to chlorine

Case Studies

Several case studies have highlighted the biological activity and industrial applications of TBB:

  • Study on Flame Retardancy : A study published in Nikkashi demonstrated that polyester fabrics treated with TBB showed significant improvements in flame resistance compared to untreated samples .
  • Pharmaceutical Research : Investigations into drug-conjugates involving TBB have shown promising results regarding cytotoxicity against cancer cell lines. These findings suggest potential pathways for developing new therapeutic agents using TBB as a scaffold for drug delivery systems .

Properties

IUPAC Name

(2S,3R)-1,2,3,4-tetrabromobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRZLIGHKHRTRE-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CBr)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CBr)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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